5-Carboxytetramethylrhodamine Azide

Vue d'ensemble

Description

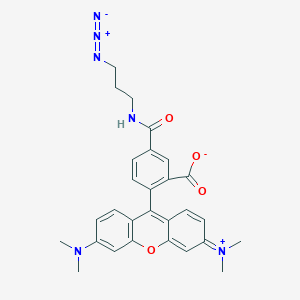

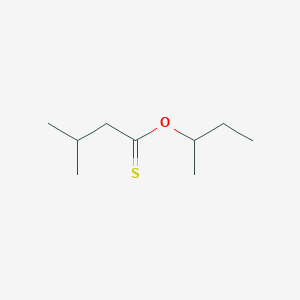

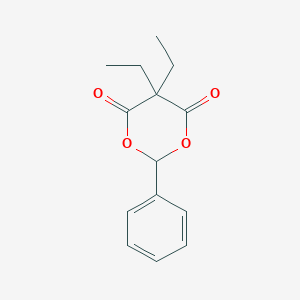

5-Carboxytetramethylrhodamine Azide, also known as 5-TAMRA Azide, is a derivative of rhodamine . It is a fluorescent dye used for DNA, peptides, and proteins . It is amine-reactive and often used as a FRET acceptor for FAM fluorophore . It can be used in Click-Chemistry, a technique that allows multiple alkynated sites within an oligonucleotide to be labeled by “clicking” a variety of azide-containing labels/tags .

Molecular Structure Analysis

The molecular formula of this compound is C28H28N6O4 . Its molecular weight is 512.56 g/mol . The structure includes a nitrogen-nitrogen triple bond, which is characteristic of azides .Chemical Reactions Analysis

Azides, including this compound, can participate in various chemical reactions. They are excellent nucleophiles and can form C-N bonds in nucleophilic substitution reactions . They can also react with alkynes in a copper-catalyzed click reaction to synthesize 1,2,3-triazoles .Physical And Chemical Properties Analysis

This compound is a solid substance . It has an extinction coefficient of ≥85000-97000 at 539-545 nm in methanol . It exhibits fluorescence with an excitation maximum of 543 nm and an emission maximum of 570 nm in methanol .Applications De Recherche Scientifique

Fluorescence Quenching in Biomolecular Experiments : 5-Carboxytetramethylrhodamine (5-TAMRA) has been used in conjunction with TEMPO, a small nitroxide radical, to investigate intramolecular quenching efficiency. This method is promising for measuring short distances within single biomolecules in small ensemble and single-molecule experiments (Zhu, Clamme, & Deniz, 2005).

Synthesis and Application in DNA Probes : Scalable synthesis of 5-TAMRA has been reported, with applications in creating hydroxyprolinol-based phosphoramidite reagents suitable for oligonucleotide synthesis. This is significant in DNA probes, where 5-TAMRA demonstrates varying fluorescence quantum yield depending on the presence of specific nucleosides (Kvach et al., 2009).

Conformational Studies in DNA Molecules : Fluorescence experiments on DNA molecules labeled with 5-TAMRA reveal multiple conformers in both single-stranded and double-stranded DNA, with significant temperature and ionic strength dependencies. This has implications for fluorescence studies using 5-TAMRA-labeled DNA (Vámosi, Gohlke, & Clegg, 1996).

Detection of Intracellular Acrolein : 5-TAMRA-phenyl azide, a derivative of 5-TAMRA, has been used to detect intracellular acrolein, a potential marker for cancerous tissues, in live cells and breast cancer tissues (Pradipta et al., 2019).

Gene Silencing and Light-Controlled Delivery : A study demonstrated the use of 5-TAMRA conjugated to peptide nucleic acids for light-controlled gene silencing. This indicates its potential in targeted and controlled gene therapy applications (Bøe, Longva, & Hovig, 2011).

Capillary Electrophoresis and Fluorescence Detection : 5-Carboxytetramethylrhodamine has been used in capillary electrophoresis with ultrasensitive laser-induced fluorescence detection, demonstrating a dynamic range from picomolar to micromolar concentrations (Whitmore, Essaka, & Dovichi, 2009).

Fluorescence Energy Transfer Studies : Studies involving fluorescence energy transfer with fluorescein and tetramethylrhodamine covalently bound to the surface of polystyrene latex particles have utilized 5-carboxytetramethylrhodamine. This has implications for understanding dye interactions and energy transfer mechanisms (Charreyre et al., 1995).

Orientations Futures

5-Carboxytetramethylrhodamine Azide has potential applications in various fields. It is used for oligonucleotide labeling and automated DNA sequencing applications . It can also be used in Click-Chemistry, a technique that allows multiple alkynated sites within an oligonucleotide to be labeled . These applications suggest that this compound could have a significant role in future research and development in the field of molecular biology.

Propriétés

IUPAC Name |

5-(3-azidopropylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N6O4/c1-33(2)18-7-10-21-24(15-18)38-25-16-19(34(3)4)8-11-22(25)26(21)20-9-6-17(14-23(20)28(36)37)27(35)30-12-5-13-31-32-29/h6-11,14-16H,5,12-13H2,1-4H3,(H-,30,35,36,37) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASWYZOPZJEQFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCN=[N+]=[N-])C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Ethyl(propyl)amino]ethyl 2-(1,6-dibromocyclohexa-2,4-dien-1-yl)-2-hydroxy-2-phenylacetate](/img/structure/B7909723.png)

![methyl 2-[(E)-but-2-enyl]-3-methyl-5-oxocyclopent-2-ene-1-carboxylate](/img/structure/B7909742.png)

![5-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B7909794.png)